molecular formula C8H8O3 B140153 2-Hydroxy-3-methoxybenzaldehyde CAS No. 148-53-8

2-Hydroxy-3-methoxybenzaldehyde

Cat. No. B140153
Key on ui cas rn: 148-53-8
M. Wt: 152.15 g/mol
InChI Key: JJVNINGBHGBWJH-UHFFFAOYSA-N
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Patent
US08198302B2

Procedure details

Acetic anhydride (45.9 g, 0.45 mol) was added to a suspension of 3-methoxysalicylaldehyde (45.6 g, 0.3 mol) and K2CO3 (42.0 g, 0.6 mol) in CH2Cl2 (450 L) at rt. The reaction mixture was stirred at rt overnight then filtered, evaporated and the residue was recrystallised from cyclohexane to give 42 (42.0 g, 74%) as colourless needles:
Quantity
45.9 g
Type
reactant
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step One
Name
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
450 L
Type
solvent
Reaction Step One
Name
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[CH3:8][O:9][C:10]1[CH:17]=[CH:16][CH:15]=[C:12]([CH:13]=[O:14])[C:11]=1[OH:18].C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[C:1]([O:18][C:11]1[C:10]([O:9][CH3:8])=[CH:17][CH:16]=[CH:15][C:12]=1[CH:13]=[O:14])(=[O:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
45.9 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
45.6 g
Type
reactant
Smiles
COC1=C(C(C=O)=CC=C1)O
Name
Quantity
42 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
450 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallised from cyclohexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=O)C=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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